5-bromo-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S2/c1-2-18-12-6-5-10(14)8-13(12)20(16,17)15-9-11-4-3-7-19-11/h3-8,15H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAFZTNDGDIEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide typically involves the following steps:
Ethoxylation: The addition of an ethoxy group to the benzene ring.
Sulfonamidation: The formation of the sulfonamide group.
Thienylmethylation: The attachment of the thienylmethyl group to the nitrogen atom of the sulfonamide.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group.
Reduction: Reduction reactions may target the sulfonamide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or thiols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Nitrogen
The nature of the N-substituent significantly impacts physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- Azosemide’s clinical efficacy as a diuretic highlights the therapeutic relevance of this substituent .
- Bulky aliphatic groups (e.g., 2-methylcyclohexyl in ) may reduce solubility but improve metabolic stability.
- Aromatic substituents (e.g., benzyl in ) often enhance inhibitory activity due to π-π stacking interactions.
Substituent Variations on the Benzene Ring
The position and type of substituents on the benzene ring modulate electronic effects and steric hindrance:
Key Observations :
- Ethoxy vs. Methoxy : The ethoxy group in the target compound provides slightly greater electron-donating capacity and lipophilicity compared to methoxy .
- Bromine position : 5-Bromo substitution (as in the target compound) may optimize steric and electronic effects for target binding compared to 3- or 4-bromo analogues .
Biological Activity
5-Bromo-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide is an organic compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄BrNO₃S₂. It features a bromine atom, an ethoxy group, and a thienylmethyl group attached to a benzenesulfonamide core, which contributes to its unique chemical properties and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and interfering with cell cycle progression. This effect is likely mediated through the inhibition of specific kinases involved in cancer cell signaling pathways.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell growth and survival, particularly in cancer cells.
- Receptor Binding : It can bind to specific receptors, altering their activity and leading to downstream effects that promote apoptosis or inhibit proliferation.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that the presence of both the bromine atom and thienylmethyl group in this compound enhances its reactivity and biological activity compared to structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-ethoxybenzenesulfonamide | Lacks thienylmethyl group | Limited antimicrobial effects |
| 2-Ethoxy-N-(2-thienylmethyl)benzenesulfonamide | Lacks bromine atom | Moderate anticancer activity |
| 5-Bromo-N-(2-thienylmethyl)benzenesulfonamide | Lacks ethoxy group | Limited biological activity |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many commonly used antibiotics, indicating its potential as a novel antimicrobial agent.
- Cancer Cell Proliferation Inhibition : In vitro assays using breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.
- Mechanistic Insights : Further investigations into the mechanism of action showed that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-bromo-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide with high purity?
- Methodological Answer : Synthesis requires multi-step reactions, including sulfonamide bond formation and substitution. Critical parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .
- Base choice : Triethylamine (TEA) neutralizes HCl byproducts during sulfonylation .
- Temperature control : Maintain 0–5°C during bromination to avoid side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures purity >95% .
Q. How is the molecular structure of this compound confirmed using crystallographic techniques?
- Methodological Answer :
- Data collection : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) .
- Structure solution : SHELXT (direct methods) for initial phase determination .
- Refinement : SHELXL for full-matrix least-squares refinement, addressing thermal parameters and disorder .
- Validation : ORTEP-3 (Windows GUI) visualizes atomic displacement ellipsoids; R-factor < 0.05 ensures accuracy .
Advanced Research Questions
Q. What methodological approaches are used to analyze hydrogen bonding interactions in the crystal lattice of this compound?
- Methodological Answer :
- Graph set analysis : Categorizes hydrogen bonds (e.g., D = donor, A = acceptor) into motifs like R₂²(8) rings or C(4) chains .
- Software tools : Mercury (CCDC) calculates bond distances/angles; PLATON validates packing efficiency .
- Thermal stability : TGA/DSC correlates hydrogen bond strength with melting points (e.g., strong H-bonds increase decomposition temperatures) .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies of sulfonamide derivatives?
- Methodological Answer :
- Experimental design :
| Parameter | In Vitro Study | In Vivo Study |
|---|---|---|
| Dose | Fixed concentration (µM) | Body weight-adjusted (mg/kg) |
| Metabolism | Absent (cell lines) | Hepatic/P450 involvement |
| Solubility | DMSO/PBS buffer | Formulated with surfactants |
- Case study : In perfusion pressure assays, discrepancies arise due to compound stability in blood vs. buffer. LC-MS/MS monitors metabolite formation .
Q. How do structural modifications (e.g., thiophene vs. pyridine substitution) influence the biological activity of benzenesulfonamide derivatives?
- Methodological Answer :
- SAR analysis :
- Thiophene moiety : Enhances lipophilicity (logP +0.7), improving blood-brain barrier penetration .
- Ethoxy group : Electron-donating effect increases sulfonamide’s nucleophilicity, enhancing enzyme inhibition (e.g., carbonic anhydrase) .
- Case study : Replacing thiophene with pyridine in analogs reduces IC₅₀ by 50% against cancer cell lines, likely due to altered π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
